5,10,15,20-Tetrakis(4-iodophenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis(4-iodophenyl)porphyrin: is a synthetic porphyrin derivative characterized by the presence of four iodine atoms attached to the phenyl groups at the meso positions of the porphyrin ring Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme and chlorophyll
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin typically involves the condensation of pyrrole with 4-iodobenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid, followed by oxidation using an oxidizing agent like p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin macrocycle .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The porphyrin ring can undergo oxidation and reduction reactions, altering its electronic properties.
Metalation: The central cavity of the porphyrin ring can coordinate with metal ions, forming metalloporphyrins.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiolates can be used under mild conditions to replace iodine atoms.
Oxidation: Oxidizing agents like DDQ or p-chloranil are commonly used.
Metalation: Metal salts such as zinc acetate or copper chloride are used in the presence of a base like triethylamine.
Major Products:
Substitution Products: Depending on the substituent introduced, various functionalized porphyrins can be obtained.
Metalloporphyrins: Coordination with metals like zinc, copper, or iron results in metalloporphyrins with distinct properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin is used as a building block for synthesizing more complex porphyrin derivatives. Its ability to undergo substitution reactions makes it a versatile precursor in organic synthesis .
Biology and Medicine: In biological research, this compound is explored for its potential in photodynamic therapy (PDT) due to its enhanced photophysical properties. It can generate reactive oxygen species upon light irradiation, which can be used to target and destroy cancer cells .
Industry: The compound finds applications in the development of sensors and catalysts. Its ability to coordinate with metal ions makes it useful in designing catalytic systems for various chemical reactions .
Wirkmechanismus
The mechanism by which 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin exerts its effects, particularly in photodynamic therapy, involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis, making the compound effective in targeting cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin
Comparison:
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: This compound has hydroxyl groups instead of iodine, which can enhance its solubility in water and its ability to form hydrogen bonds.
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: The presence of amino groups can increase the compound’s reactivity and its potential for further functionalization.
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Methoxy groups can influence the electronic properties of the porphyrin ring, affecting its photophysical behavior.
Uniqueness: The presence of iodine atoms in 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin enhances its photophysical properties, making it particularly suitable for applications in photodynamic therapy and as a precursor for further functionalization in organic synthesis .
Eigenschaften
Molekularformel |
C44H26I4N4 |
---|---|
Molekulargewicht |
1118.3 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(4-iodophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26I4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H |
InChI-Schlüssel |
FDXOCRYCRLCTRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)I)C8=CC=C(C=C8)I)C=C4)C9=CC=C(C=C9)I)N3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.